molecular formula C9H21N3 B3050696 2-Butyl-1,1,3,3-tetramethylguanidine CAS No. 27931-45-9

2-Butyl-1,1,3,3-tetramethylguanidine

Cat. No.: B3050696
CAS No.: 27931-45-9
M. Wt: 171.28 g/mol
InChI Key: ABQPZGFRMFRBBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butyl-1,1,3,3-tetramethylguanidine is an organic base, also known as Barton’s base. It is named after Nobel Prize-winning British chemist Derek Barton. This compound is characterized by its steric hindrance due to the presence of five alkyl groups: four methyl groups and one butyl group . It is commonly used in organic synthesis as a non-nucleophilic base.

Preparation Methods

2-Butyl-1,1,3,3-tetramethylguanidine is typically synthesized by the reaction of butylamine with a Vilsmeier salt, which is the reaction product of phosgene with tetramethylurea . The reaction conditions often involve a mixture of solvents and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-Butyl-1,1,3,3-tetramethylguanidine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include alkyl halides, naphthols, and activated fluoronaphthalenes. The major products formed depend on the specific reaction conditions and substrates used.

Scientific Research Applications

2-Butyl-1,1,3,3-tetramethylguanidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butyl-1,1,3,3-tetramethylguanidine involves its function as a strong base. It deprotonates substrates, facilitating various chemical reactions. The molecular targets include acidic protons in organic molecules, and the pathways involved are typically those that require base-catalyzed deprotonation steps .

Comparison with Similar Compounds

2-Butyl-1,1,3,3-tetramethylguanidine is unique due to its steric hindrance and non-nucleophilic nature. Similar compounds include:

These comparisons highlight the unique combination of steric hindrance and non-nucleophilicity that makes this compound particularly useful in specific synthetic applications.

Properties

CAS No.

27931-45-9

Molecular Formula

C9H21N3

Molecular Weight

171.28 g/mol

IUPAC Name

2-butyl-1,1,3,3-tetramethylguanidine

InChI

InChI=1S/C9H21N3/c1-6-7-8-10-9(11(2)3)12(4)5/h6-8H2,1-5H3

InChI Key

ABQPZGFRMFRBBC-UHFFFAOYSA-N

SMILES

CCCCN=C(N(C)C)N(C)C

Canonical SMILES

CCCCN=C(N(C)C)N(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

N,N,N′,N′-tetramethyl-N″-butylguanidine was prepared as follows: 9.3 g tetramethyl urea was added to 80 mL dry dichloroethane in a two-neck 250 mL round-bottom-flask. 11.3 mL oxalyl chloride was added and the solution was heated at 70° C. for two hours. The solvent was evaporated in vacuo after the solution cooled to room temperature. Residual solid was then dissolved in dry acetonitrile and cooled to 0° C. 15 mL butyl amine (1.02 eq) was slowly added. The solution was slowly warmed and allowed to reflux for one hour. Finally, the mixture was cooled to room temperature and the solvent was removed in vacuo to yield 9 g of a clear oil. 1H (CDCl3): δ (ppm): 2.99 (t, 2H); 2.62 (s, 3H); 2.53 (s, 3H); 1.39 (quintet, 2H); 1.24 (quintet, 2H); 0.78 (t, 3H). The synthesis was performed several times and the yield ranged from 37%-70%.
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Synthesis routes and methods II

Procedure details

The procedure of Example 4 was repeated, except that the solution of aniline in TMPG was replaced with a solution of n-butylamine (36.6 g, 0.5 mole) in triethylamine (51 g, 0.5 mole). Workup and distillation, as indicated, yielded 72.0 g (0.42 mole) of N"-butyl-N,N,N',N'-tetramethyl guanidine, bp. 31°-32° C. at 0.03 mm, nD22.3 1.4600, which corresponded to 84% yield of the theory.
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